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Compound Name:
Bis(4-tert-butylphenyl)iodonium

triflate

Cat. No.: B010329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-

catalyzed N-arylation of various nitrogen-containing nucleophiles using diaryliodonium salts.

This methodology offers a powerful and versatile tool for the formation of C-N bonds, which are

ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The use of hypervalent

iodine reagents as arylating agents under mild, copper-catalyzed conditions presents a

significant advantage over traditional methods that often require harsh reaction conditions.

Introduction
Copper-catalyzed N-arylation reactions have become a cornerstone of modern organic

synthesis. The use of diaryliodonium salts as arylating agents in these transformations has

gained considerable attention due to their high reactivity, functional group tolerance, and often

mild reaction conditions.[1][2] These bench-stable, non-toxic, and readily available reagents

can effectively transfer aryl groups to a wide range of nitrogen nucleophiles, including amines,

amides, and various heterocyclic compounds.[3][4][5] The reaction is generally believed to

proceed through a Cu(I)/Cu(III) catalytic cycle, where the copper(I) catalyst undergoes

oxidative addition with the diaryliodonium salt to form a highly electrophilic aryl-Cu(III)

intermediate.[6][7][8] This intermediate then reacts with the nitrogen nucleophile, followed by

reductive elimination to afford the N-arylated product and regenerate the Cu(I) catalyst. The
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use of unsymmetrical diaryliodonium salts, often bearing a non-transferable bulky group like

2,4,6-trimethoxyphenyl (TMP), allows for the selective transfer of the desired aryl group.[9][10]

Advantages of Using Diaryliodonium Salts
Mild Reaction Conditions: Many protocols proceed at room temperature or with gentle

heating, which is advantageous for sensitive substrates.[11][12]

High Efficiency and Yields: The methodology often provides good to excellent yields for a

broad range of substrates.[13][14]

Broad Substrate Scope: A wide variety of nitrogen nucleophiles and functionalized aryl

groups can be coupled.[1][5]

Operational Simplicity: The reactions are often straightforward to set up and do not require

rigorously anhydrous or anaerobic conditions.[3]

General Reaction Mechanism
The proposed catalytic cycle for the copper-catalyzed N-arylation using a diaryliodonium salt is

depicted below. The cycle is initiated by the formation of a Cu(I) species, which can be

generated in situ from a Cu(II) precatalyst. This Cu(I) species undergoes oxidative addition with

the diaryliodonium salt to form a reactive aryl-Cu(III) intermediate. Coordination of the

deprotonated nitrogen nucleophile to the copper center, followed by reductive elimination,

yields the desired N-arylated product and regenerates the active Cu(I) catalyst.
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Caption: Proposed mechanism for copper-catalyzed N-arylation.

Experimental Workflow
A typical experimental procedure for a copper-catalyzed N-arylation reaction using a

diaryliodonium salt is straightforward and can be completed in a standard laboratory setting.

The general workflow involves the sequential addition of reagents to a reaction vessel, followed

by heating and monitoring of the reaction progress. Upon completion, the reaction is worked up

and the product is purified, typically by column chromatography.
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Heat the reaction mixture with stirring
for the specified time.

Monitor reaction progress by TLC or LC-MS.

Perform aqueous workup to remove
inorganic salts.

Reaction Complete
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Purify the crude product by
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Characterize the purified product
(NMR, HRMS, etc.).
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Caption: A typical experimental workflow for the reaction.
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Data Presentation: Substrate Scope and Yields
The following tables summarize the quantitative data for the copper-catalyzed N-arylation of

various nitrogen nucleophiles with diaryliodonium salts under different optimized conditions.

Table 1: N-Arylation of 2-Pyridones[11]

Entry 2-Pyridone
Diaryliodonium
Salt

Yield (%)

1 2-Pyridone
Diphenyliodonium

triflate
99

2 5-Methyl-2-pyridone
Diphenyliodonium

triflate
99

3 5-Chloro-2-pyridone
Diphenyliodonium

triflate
95

4 2-Pyridone

Bis(4-

methoxyphenyl)iodoni

um triflate

98

5 2-Pyridone

Bis(4-

chlorophenyl)iodoniu

m triflate

96

Table 2: N-Arylation of Primary and Secondary Amines in Water[3][15]
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Entry Amine
Arylating
Agent

Temperatur
e (°C)

Time (h) Yield (%)

1 Aniline
Phenyliodoni

um ylide
60 12 82

2 p-Toluidine
Phenyliodoni

um ylide
60 12 81

3 p-Anisidine
Phenyliodoni

um ylide
60 12 90

4
N-

Methylaniline

Phenyliodoni

um ylide
80 6 59

5 Indoline
Phenyliodoni

um ylide
80 8 51

Table 3: N-Arylation of Hydantoins[12]

Entry Hydantoin
Aryl(TMP)iodonium
Tosylate

Yield (%)

1 Hydantoin
Phenyl(TMP)iodonium

tosylate
85

2 5,5-Dimethylhydantoin
Phenyl(TMP)iodonium

tosylate
92

3 5-Phenylhydantoin
Phenyl(TMP)iodonium

tosylate
88

4 Nitrofurantoin
Phenyl(TMP)iodonium

tosylate
75

Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of 2-Pyridones at Room Temperature[11]

This protocol describes a mild and efficient method for the N-arylation of 2-pyridones.
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Reagents and Materials:

2-Pyridone (0.2 mmol, 1.0 equiv)

Diaryliodonium triflate (0.24 mmol, 1.2 equiv)

Copper(I) chloride (CuCl) (0.02 mmol, 10 mol%)

Triethylamine (Et₃N) (0.4 mmol, 2.0 equiv)

Toluene (2.0 mL)

Reaction vial with a magnetic stir bar

Procedure:

To a reaction vial, add 2-pyridone, diaryliodonium triflate, and copper(I) chloride.

Add toluene followed by triethylamine via syringe.

Stir the reaction mixture at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion (typically within 30 minutes to 2 hours), quench the reaction with

saturated aqueous ammonium chloride solution.

Extract the mixture with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

N-aryl-2-pyridone.

Protocol 2: Copper-Catalyzed N-Arylation of Amines in Water[3][15]

This protocol outlines an environmentally friendly approach for the N-arylation of primary and

secondary amines using water as the solvent.
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Reagents and Materials:

Amine (0.2 mmol, 1.0 equiv)

Aryliodonium ylide (0.24 mmol, 1.2 equiv)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 mmol, 10 mol%)

Water (2.0 mL)

Sealed reaction tube with a magnetic stir bar

Procedure:

In a sealed reaction tube, combine the amine, aryliodonium ylide, and copper(II) sulfate

pentahydrate.

Add water to the reaction tube.

Seal the tube and place it in a preheated oil bath at 60-80 °C.

Stir the reaction mixture for the specified time (typically 6-12 hours).

After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10

mL).

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Concentrate the organic phase under reduced pressure.

Purify the residue by flash column chromatography on silica gel to obtain the N-arylated

amine.

Protocol 3: Copper-Catalyzed N-Arylation of Hydantoins[12]

This protocol details a general method for the regioselective N-3 arylation of hydantoins.

Reagents and Materials:
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Hydantoin (0.5 mmol, 1.0 equiv)

Aryl(2,4,6-trimethoxyphenyl)iodonium tosylate (0.75 mmol, 1.5 equiv)

Copper(II) nitrate sesquihydrate (Cu(NO₃)₂·2.5H₂O) (0.05 mmol, 10 mol%)

Triethylamine (Et₃N) (1.0 mmol, 2.0 equiv)

Toluene (5.0 mL)

Schlenk tube with a magnetic stir bar

Procedure:

To a Schlenk tube, add the hydantoin, aryl(TMP)iodonium tosylate, and copper(II) nitrate

sesquihydrate.

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

Add toluene and triethylamine via syringe.

Place the Schlenk tube in a preheated oil bath at 70 °C and stir for 24 hours.

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to yield the N-3-

arylated hydantoin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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